3-{[1-(1,3-Thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole
Description
Properties
IUPAC Name |
[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S2/c15-10(8-5-17-6-11-8)14-2-1-7(4-14)16-9-3-12-18-13-9/h3,5-7H,1-2,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASAROAIZQOMTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)C3=CSC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(1,3-Thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole typically involves multi-step reactions starting from readily available precursors. One common approach is the formation of the thiazole ring followed by the introduction of the pyrrolidine moiety and finally the thiadiazole ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(1,3-Thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
3-{[1-(1,3-Thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: For studying enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-{[1-(1,3-Thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of 1,2,5-thiadiazole derivatives with variable substituents on the pyrrolidine ring. Below is a detailed comparison with analogs reported in the literature:
Structural and Electronic Modifications
Key Analogs
3-{[1-(Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole (CAS 2097888-41-8) Substituent: Benzofuran-2-carbonyl replaces the thiazole-4-carbonyl group.
3-{[1-(2,4-Dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole (CAS 2097896-34-7)
- Substituent : 2,4-Dichlorobenzoyl group.
- Molecular Formula : C₁₃H₁₁Cl₂N₃O₂S
- Molecular Weight : 344.2 g/mol
- Impact : The electron-withdrawing chlorine atoms increase electrophilicity, which may improve binding affinity in receptor-ligand interactions .
3-({1-[3-(Trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole (CAS 2097898-29-6)
- Substituent : 3-(Trifluoromethyl)benzenesulfonyl group.
- Molecular Formula : C₁₃H₁₂F₃N₃O₃S₂
- Molecular Weight : 379.4 g/mol
- Impact : The sulfonyl group and trifluoromethyl substituent enhance thermal stability and hydrophobicity, relevant for materials science applications .
Comparative Data Table
Functional Group Influence on Properties
- Thiazole vs. Benzofuran : The thiazole group in the target compound offers stronger electron-withdrawing effects (due to its nitrogen and sulfur atoms) compared to benzofuran, which may reduce redox stability but improve coordination with metal ions .
- Carbonyl vs. Sulfonyl : Sulfonyl groups (e.g., in CAS 2097898-29-6) increase rigidity and acidity compared to carbonyl analogs, affecting solubility and reactivity .
- Halogenated Derivatives : Chlorine or trifluoromethyl substituents (CAS 2097896-34-7 and 2097898-29-6) enhance lipophilicity and metabolic stability, critical for pharmaceutical applications .
Research Findings and Gaps
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to its benzofuran analog (thiosemicarbazide and sodium acetate-mediated condensation), but yields and purity data are unavailable .
- Solid-State Properties: Unlike 1,2,5-thiadiazole 1,1-dioxide derivatives (known for radical anion stability), the target compound’s unoxidized thiadiazole core may exhibit weaker electron-accepting capacity .
Biological Activity
The compound 3-{[1-(1,3-Thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique combination of thiazole, pyrrolidine, and thiadiazole rings, which are known for their potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes multiple functional groups that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, which can lead to therapeutic effects.
- Receptor Binding : It may bind to receptors influencing cellular signaling pathways, affecting processes such as inflammation and cell proliferation.
- Antimicrobial Activity : The thiazole and thiadiazole components are known for their antimicrobial properties, potentially making this compound effective against various pathogens.
Antimicrobial Properties
Research indicates that derivatives containing thiazole and thiadiazole rings exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial Activity : Compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis .
- Antifungal Activity : Thiazole derivatives have been reported to inhibit fungal growth by targeting specific metabolic pathways .
Anticancer Activity
Studies have suggested that compounds like this compound may possess anticancer properties. The proposed mechanisms include:
Case Studies and Research Findings
Synthesis and Industrial Applications
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The production methods can vary from batch processes to continuous flow systems depending on the scale and desired purity .
Q & A
Q. What are the key synthetic routes for 3-{[1-(1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole, and how can researchers optimize yield?
The compound shares structural motifs with Xanomeline (CAS 131986-45-3), which is synthesized via nucleophilic substitution and coupling reactions. A common route involves reacting a 1,2,5-thiadiazole precursor with a pyrrolidine-thiazole derivative under reflux conditions. For example, hexanol-mediated alkoxylation of 1,2,5-thiadiazole intermediates achieves ~59% yield ( ). Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve reaction kinetics by stabilizing intermediates ().
- Catalysis : Use of coupling agents like EDCI or HOBt enhances amide bond formation between thiazole and pyrrolidine moieties ().
- Purification : Column chromatography with silica gel (hexane/EtOAc gradients) ensures >95% purity, verified via TLC and HPLC ().
Q. How does the electronic structure of the 1,2,5-thiadiazole core influence reactivity?
The 1,2,5-thiadiazole ring exhibits strong aromaticity due to π-electron delocalization, which stabilizes electrophilic substitution reactions. Computational studies (e.g., DFT) reveal that electron-withdrawing groups (e.g., carbonyl) at the 3-position increase electrophilicity, facilitating nucleophilic attacks at the 4-position (). This property is critical for designing derivatives with tailored electronic properties for biological or materials applications.
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR : H and C NMR identify proton environments (e.g., pyrrolidine methyl groups at δ 2.3–2.7 ppm) and confirm thiadiazole ring integrity ().
- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 353.08) and fragmentation patterns ().
- IR : Confirms carbonyl (C=O, ~1700 cm) and thiadiazole (C-S, ~650 cm) functional groups ().
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for similar thiadiazole derivatives?
Discrepancies in yields (e.g., 59% vs. lower values in other studies) may arise from:
- Reaction conditions : Temperature control (e.g., reflux vs. microwave-assisted synthesis) impacts kinetics ().
- Steric hindrance : Bulky substituents on the pyrrolidine ring reduce coupling efficiency ().
- Purification losses : Hydrophilic byproducts may co-elute during chromatography, requiring gradient optimization ().
Methodological solution : Design a Design of Experiments (DoE) approach to systematically vary parameters (solvent, catalyst loading, temperature) and identify optimal conditions.
Q. What computational methods predict the compound’s electronic properties for photovoltaics or catalysis?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) accurately models:
Q. How does substituent variation on the pyrrolidine ring affect biological activity?
Introducing electron-donating groups (e.g., methoxy) or fluorine enhances metabolic stability and target binding. For example:
- Fluorine substitution : Increases dipole moments, improving interactions with hydrophobic enzyme pockets ().
- Pyrrolidine N-alkylation : Modifies steric bulk, affecting selectivity for neurotransmitter transporters ().
Experimental design : Synthesize analogs via parallel synthesis and screen against relevant biological targets (e.g., lysosomal acid lipase) ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
